molecular formula C18H16F3N7O B2455899 (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 1797563-76-8

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Cat. No. B2455899
CAS RN: 1797563-76-8
M. Wt: 403.369
InChI Key: OOTKAXVSOOPWGE-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,2,4-triazole ring, a pyridazine ring, a piperazine ring, and a trifluoromethyl group attached to a phenyl ring. These groups are common in many pharmaceutical compounds due to their diverse chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. Techniques such as NMR and MS analysis are typically used to establish the structures of such compounds .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the 1,2,4-triazole ring might participate in reactions with electrophiles, while the piperazine ring might undergo reactions with acids or bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group might increase its lipophilicity, which could affect its solubility and permeability .

Scientific Research Applications

Anticancer Activity

Compounds containing the 1,2,4-triazole ring, such as the one , have shown promising anticancer activity . They have been evaluated against various human cancer cell lines including MCF-7, Hela, and A549 . Some of these compounds have shown cytotoxic activity lower than 12 μM against the Hela cell line .

Antibacterial Activity

1,2,4-Triazole derivatives have been proven to exhibit significant antibacterial activity . The unique structure of these compounds facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

Antifungal Activity

Triazole derivatives containing alkynyl side chains have exhibited antifungal activity towards Cryptococcus and Candida species .

Antiviral Activity

Compounds containing the 1,2,4-triazole ring have shown antiviral activity against replication of influenza A and herpes simplex virus type 1 (HSV-1) .

Chemotherapy

High nitrogen-containing heterocyclic systems, including 1,2,4-triazoles, have been used in chemotherapy . They have been the subject of growing study over the past ten years due to their usefulness in a variety of applications .

Inhibitors of Stearoyl-Coenzyme Delta-9

1,2,4-Triazole derivatives have been used to synthesize compounds that act as inhibitors of stearoyl-coenzyme delta-9 .

Agonists and Antagonists of Sphingosine-1-Phosphate Receptors

1,2,4-Triazole derivatives have been used to synthesize compounds that act as agonists and antagonists of sphingosine-1-phosphate receptors .

Active Against Methicillin-Resistant Staphylococcus Aureus and Vancomycin-Resistant Enterococci

1,2,4-Triazole derivatives have been used to synthesize compounds that are active against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. For instance, some 1,2,4-triazole derivatives have been found to exhibit anticancer activities by inhibiting cell proliferation and inducing apoptosis .

Safety and Hazards

The safety and hazards associated with this compound would depend on its biological activity. As with any compound, appropriate safety measures should be taken when handling it .

Future Directions

Future research could focus on exploring the biological activity of this compound and optimizing its structure to improve its potency and selectivity .

properties

IUPAC Name

[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N7O/c19-18(20,21)14-3-1-2-13(10-14)17(29)27-8-6-26(7-9-27)15-4-5-16(25-24-15)28-12-22-11-23-28/h1-5,10-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTKAXVSOOPWGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone

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